
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid: is a chemical compound known for its unique structure and properties. It is characterized by the presence of carbanilic acid and mercaptoacetic acid moieties, which contribute to its distinct chemical behavior. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid typically involves the esterification of carbanilic acid derivatives with mercaptoacetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the carbanilic acid derivatives and mercaptoacetic acid, resulting in high yields of the ester product. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Carbanilic acid, 3,4-dichlorodithio-, propyl ester
Uniqueness
Carbanilic acid, 3,4-dichlorodithio-, ester with mercaptoacetic acid is unique due to the presence of the mercaptoacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack the mercaptoacetic acid group and, consequently, exhibit different reactivity and applications.
Propriétés
Numéro CAS |
13037-47-3 |
|---|---|
Formule moléculaire |
C9H7Cl2NO2S2 |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Clé InChI |
OHONEDDQDAQYRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)SCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


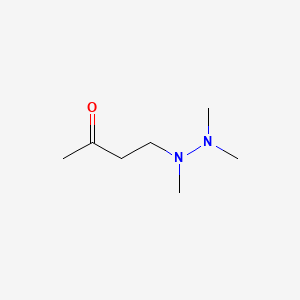
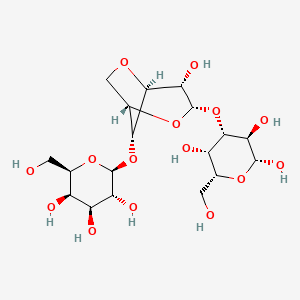
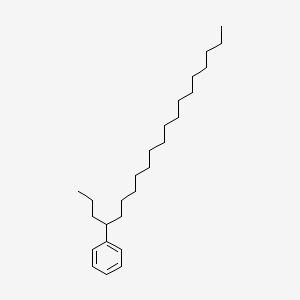
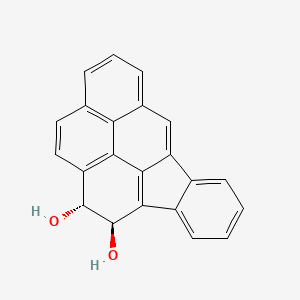

![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
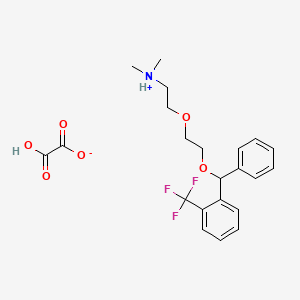
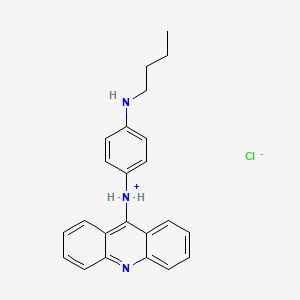
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
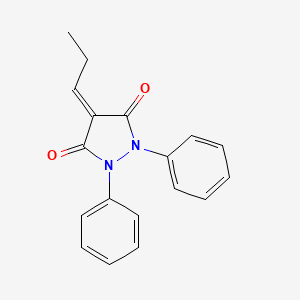


![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)

